5,12-Bis(phenylethynyl)naphthacene

Catalog No.
S1512459
CAS No.
18826-29-4
M.F
C34H20
M. Wt
428.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,12-Bis(phenylethynyl)naphthacene

CAS Number

18826-29-4

Product Name

5,12-Bis(phenylethynyl)naphthacene

IUPAC Name

5,12-bis(2-phenylethynyl)tetracene

Molecular Formula

C34H20

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C34H20/c1-3-11-25(12-4-1)19-21-31-29-17-9-10-18-30(29)32(22-20-26-13-5-2-6-14-26)34-24-28-16-8-7-15-27(28)23-33(31)34/h1-18,23-24H

InChI Key

OUHYGBCAEPBUNA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC5=CC=CC=C5C=C42)C#CC6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC5=CC=CC=C5C=C42)C#CC6=CC=CC=C6

Organic electronics:

Due to its fluorescent properties, 5,12-Bis(phenylethynyl)naphthacene has been investigated as a potential material for organic light-emitting diodes (OLEDs) []. Research suggests it can be used as an efficient host material for achieving high brightness and color purity in blue OLEDs [].

Organic photovoltaics:

Similar to its application in OLEDs, the light-emitting properties of 5,12-Bis(phenylethynyl)naphthacene have also been explored in the context of organic photovoltaics (OPVs) []. Studies have evaluated its potential as an acceptor material in bulk heterojunction OPVs, showcasing its ability to harvest light and generate electricity [].

5,12-Bis(phenylethynyl)naphthacene is a polycyclic aromatic hydrocarbon characterized by a naphthacene core with phenylethynyl substituents at the 5 and 12 positions. This compound is notable for its bright fluorescence, emitting in the yellow-orange region of the visible spectrum, making it valuable in various applications including light-emitting devices and fluorescent dyes. Its planar structure facilitates extensive π-electron delocalization, which enhances its optical properties and contributes to its strong absorption and emission characteristics .

BPEN's mechanism of action lies in its ability to absorb light energy. Upon absorbing a photon of light, electrons in the molecule get excited to a higher energy level. When these electrons return to their ground state, they release energy in the form of light with a longer wavelength, resulting in the characteristic orange fluorescence observed in lightsticks.

While comprehensive data on BPEN's toxicity is limited, it's advisable to handle it with care as most organic compounds can exhibit some level of toxicity. It's recommended to wear gloves and protective eyewear when working with BPEN and avoid inhalation or ingestion.

Please Note:

  • Information regarding the specific details of BPEN's synthesis, decomposition reactions, and some physical properties is limited in open-source scientific literature. Further research into these aspects might be required depending on the specific needs of your investigation.
Like chemiluminescence and singlet fission. These interactions are crucial for understanding how the compound can be effectively utilized in energy-harvesting applications and fluorescent technologies. The solid-state packing of this compound also influences its properties such as charge transport and energy transfer dynamics .

The synthesis of 5,12-Bis(phenylethynyl)naphthacene can be accomplished through several methods:

  • Multi-step Synthesis:
    • React phthalic anhydride with naphthalene to form 2-α-naphthoyl benzoic acid.
    • Perform cyclodehydration and rearrangement using aluminum chloride and sodium chloride to yield 5,12-naphthacenequinone.
    • React 5,12-naphthacenequinone with lithium phenylethynylide followed by reductive aromatization with stannous chloride to produce the final compound.
  • One-pot Synthesis:
    • This method streamlines the process by directly converting 5,12-naphthacenequinone to 5,12-Bis(phenylethynyl)naphthacene using lithium phenylethynylide and subsequent reduction with stannous chloride without isolating intermediate products. This approach enhances yields and simplifies procedures .

5,12-Bis(phenylethynyl)naphthacene finds diverse applications due to its fluorescent properties:

  • Fluorescent Dyes: Utilized in lightsticks and other luminescent devices due to its ability to emit bright orange light .
  • Photovoltaics: Its role in singlet fission presents opportunities for improving efficiency in solar cells by facilitating charge generation.
  • Biological Imaging: Potential use as a fluorescent marker in biological assays and imaging techniques .

Several compounds share structural or functional similarities with 5,12-Bis(phenylethynyl)naphthacene. Here are some notable examples:

Compound NameStructure TypeUnique Features
TetracenePolycyclic aromatic hydrocarbonStrong fluorescence but less stability than naphthacenes
PhenanthrenePolycyclic aromatic hydrocarbonDifferent substitution patterns affecting fluorescence
6-Phenyl-6H-dibenzo[c,e]oxepinDibenzo derivativeExhibits unique electronic properties due to its fused ring system
5-(4-Methylphenyl)anthraceneAnthracene derivativeEnhanced solubility and altered electronic properties

These compounds exhibit varying degrees of fluorescence and stability influenced by their structural characteristics. The presence of phenylethynyl groups in 5,12-Bis(phenylethynyl)naphthacene significantly enhances its optical properties compared to others like tetracene or phenanthrene .

XLogP3

9.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18826-29-4

Wikipedia

5,12-Bis(phenylethynyl)naphthacene

General Manufacturing Information

Naphthacene, 5,12-bis(2-phenylethynyl)-: INACTIVE

Dates

Modify: 2023-08-15

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